molecular formula C11H13FO2 B8579369 4-(5-Fluoro-2-methoxyphenyl)butanal

4-(5-Fluoro-2-methoxyphenyl)butanal

Cat. No. B8579369
M. Wt: 196.22 g/mol
InChI Key: GMSNWZQQHUPGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168635B2

Procedure details

To a solution of ethyl-4-(5′-fluoro-2′-methoxyphenyl)butyrate (2.25 g, 9.4 mmol) in dry toluene (30 mL) under Ar(g) was added DIBAL solution (1 M in toluene, 11 mL, 11 mmol) at −78° C. Then the reaction was stirred at this temperature for 2 h. Methanol (2 mL) was then added to the reaction mixture and the reaction was allowed to warm to 0° C. The reaction mixture was poured into a separatory funnel containing HCl solution (1 N, 100 mL). The organic function was extracted with ethyl acetate (3×60 mL) and the combined organic layers were washed with brine (80 mL) and dried over sodium sulfate. The crude product that obtained by removal of the solvent in vacuo was purified by flash column chromatography (10% EtOAc in hexane, Rf=0.10) to give the product (1.30 g, 70%).
Name
ethyl-4-(5′-fluoro-2′-methoxyphenyl)butyrate
Quantity
2.25 g
Type
reactant
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=1[O:15][CH3:16])C.CC(C[AlH]CC(C)C)C.CO.Cl>C1(C)C=CC=CC=1>[F:14][C:12]1[CH:11]=[CH:10][C:9]([O:15][CH3:16])=[C:8]([CH2:7][CH2:6][CH2:5][CH:4]=[O:3])[CH:13]=1

Inputs

Step One
Name
ethyl-4-(5′-fluoro-2′-methoxyphenyl)butyrate
Quantity
2.25 g
Type
reactant
Smiles
C(C)OC(CCCC1=C(C=CC(=C1)F)OC)=O
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Then the reaction was stirred at this temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The organic function was extracted with ethyl acetate (3×60 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product that obtained by removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (10% EtOAc in hexane, Rf=0.10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=CC(=C(C1)CCCC=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.